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Compound of Interest

Compound Name:

3-(N-

Methylaminocarbonyl)phenylboron

ic acid

Cat. No.: B141188 Get Quote

CAS Number: 832695-88-2

This technical guide provides a comprehensive overview of 3-(N-
Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and

organic synthesis. It is intended for researchers, scientists, and professionals in drug

development, offering detailed information on its properties, synthesis, applications, and safety.

Physicochemical Properties
3-(N-Methylaminocarbonyl)phenylboronic acid, also known as 3-Borono-N-

methylbenzamide, is a solid organic compound. Its key physical and chemical properties are

summarized below.
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Property Value

CAS Number 832695-88-2

Molecular Formula C₈H₁₀BNO₃

Molecular Weight 178.98 g/mol

Appearance Solid

Melting Point 114-124°C

InChI Key FYFFPNFUVMBPRZ-UHFFFAOYSA-N

Synonyms

3-Borono-N-methylbenzamide, (3-

(Methylcarbamoyl)phenyl)boronic acid, 3-

(Methylaminocarbonyl)benzeneboronic acid

Chemical Structure
The structure of 3-(N-Methylaminocarbonyl)phenylboronic acid features a phenyl ring

substituted with a boronic acid group (-B(OH)₂) at position 1 and an N-methylaminocarbonyl

group (-C(=O)NHCH₃) at position 3.

Caption: 2D structure of 3-(N-Methylaminocarbonyl)phenylboronic acid.

Synthesis and Purification
A common synthetic route to arylboronic acids involves the reaction of an organometallic

reagent (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.

Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the synthesis of substituted

phenylboronic acids. The starting material for this specific compound is 3-bromo-N-

methylbenzamide.

Materials:

3-bromo-N-methylbenzamide
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Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

Trimethyl borate

Hydrochloric acid (HCl), 2 M solution

Saturated sodium bicarbonate (NaHCO₃) solution

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a dropping funnel is placed under an inert atmosphere (Argon or

Nitrogen).

Initial Solution: 3-bromo-N-methylbenzamide (1.0 equivalent) is dissolved in anhydrous THF.

Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

Lithiation: n-Butyllithium (1.5 equivalents) is added dropwise via the dropping funnel,

maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for

an additional 10-15 minutes after the addition is complete.

Borylation: Trimethyl borate (4.0 equivalents) is added dropwise, again keeping the

temperature at -78°C. The mixture is stirred for 1 hour at -78°C, then allowed to warm slowly

to -20°C over approximately 30 minutes.

Quenching and Hydrolysis: The reaction is quenched by the addition of 2 M HCl. The mixture

is stirred for 10 minutes.
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Work-up: The reaction mixture is neutralized with a saturated solution of NaHCO₃. The

aqueous layer is extracted three times with ethyl acetate.

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄,

filtered, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification
The crude product is typically purified by silica gel column chromatography.

Materials:

Crude 3-(N-Methylaminocarbonyl)phenylboronic acid

Silica gel

Eluent (e.g., a mixture of dichloromethane and acetone, or ethyl acetate and hexanes)

Procedure:

Column Preparation: A chromatography column is packed with silica gel using the chosen

eluent system.

Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto

the column.

Elution: The product is eluted from the column with the chosen solvent system. Fractions are

collected and analyzed by Thin Layer Chromatography (TLC).

Isolation: Fractions containing the pure product are combined, and the solvent is evaporated

under reduced pressure to yield the purified 3-(N-Methylaminocarbonyl)phenylboronic
acid.
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Caption: General workflow for the synthesis and purification of the title compound.

Applications in Research and Drug Development
Phenylboronic acids are exceptionally versatile reagents in organic chemistry, most notably in

palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Intermediate in Suzuki-Miyaura Coupling
3-(N-Methylaminocarbonyl)phenylboronic acid serves as a crucial building block for

introducing the 3-(N-methylcarbamoyl)phenyl moiety into more complex molecules. This is

particularly valuable in the synthesis of biaryl compounds, which are common scaffolds in

pharmaceuticals.
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Caption: Role in the Suzuki-Miyaura cross-coupling reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b141188?utm_src=pdf-body-img
https://www.benchchem.com/product/b141188?utm_src=pdf-body
https://www.benchchem.com/product/b141188?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitors of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and

metabolism.[1][2][3] Its dysregulation is a hallmark of many cancers, making it a prime target

for therapeutic intervention.[1][4] 3-(N-Methylaminocarbonyl)phenylboronic acid is used as

a precursor in the synthesis of novel kinase inhibitors that target this pathway.[5] The N-

methylbenzamide moiety can engage in crucial hydrogen bonding interactions within the kinase

active site, while the boronic acid functional group serves as a handle for synthetic elaboration

via Suzuki coupling to construct the final inhibitor scaffold.
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Caption: Inhibition of the PI3K/mTOR signaling pathway.

Spectroscopic Data
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While a complete, published spectrum for this specific compound is not readily available, the

following table summarizes the expected characteristic signals based on its functional groups

and data from analogous structures.

Spectroscopy Type Expected Characteristics

¹H NMR

- Aromatic protons: Multiplets in the range of δ

7.3-8.2 ppm. - N-H proton: Broad singlet,

chemical shift is solvent-dependent. - B(OH)₂

protons: Very broad singlet, often exchanges

with D₂O. - N-CH₃ protons: Singlet or doublet

(due to coupling with N-H) around δ 2.8-3.0

ppm.

¹³C NMR

- Aromatic carbons: Signals in the range of δ

120-140 ppm. The carbon attached to the boron

(ipso-carbon) may be broad or unobserved. -

C=O (Amide): Signal around δ 165-170 ppm. -

N-CH₃ carbon: Signal around δ 26-28 ppm.

¹¹B NMR

A broad signal in the range of δ 27-33 ppm is

characteristic for trigonal planar arylboronic

acids.

IR Spectroscopy

- O-H stretch (B-OH): Very broad band from

3200-3600 cm⁻¹. - N-H stretch (Amide):

Moderate band around 3300 cm⁻¹. - C=O

stretch (Amide I): Strong band around 1640

cm⁻¹. - N-H bend (Amide II): Moderate band

around 1550 cm⁻¹. - B-O stretch: Strong band

around 1350 cm⁻¹.

Mass Spectrometry (ESI-) Expected [M-H]⁻ peak at m/z ≈ 177.97.

Safety and Handling
Hazard Identification:

May be harmful if swallowed.
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Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Precautionary Measures:

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure

eyewash stations and safety showers are readily available.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not eat,

drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage:

Keep containers tightly closed in a dry, cool, and well-ventilated place.

Protect from light and moisture.

Incompatible Materials:

Strong oxidizing agents, strong acids, strong bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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